Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate
Overview
Description
Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate is a chemical compound with the following properties:
- Empirical Formula : C<sub>14</sub>H<sub>20</sub>ClNO<sub>2</sub>
- Molecular Weight : 269.77 g/mol
- CAS Number : 146651-75-4
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl N-(2-aminoethyl)carbamate with 4-chlorobenzyl chloride. The detailed synthetic pathway includes several steps, such as protection of the amino group, chlorination, and deprotection. The yield and purity of the final product depend on reaction conditions and purification methods.
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate consists of a tert-butyl group, an aminomethyl group, and a 4-chlorobenzylcarbamate moiety. The tert-butyl group provides steric hindrance, while the chlorobenzylcarbamate portion contributes to its pharmacological properties.
Chemical Reactions Analysis
Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate may undergo various chemical reactions, including hydrolysis, substitution, and oxidation. These reactions can impact its stability, bioavailability, and reactivity.
Physical And Chemical Properties Analysis
- Appearance : White crystalline solid
- Melting Point : Varies depending on the crystalline form
- Solubility : Soluble in organic solvents (e.g., dichloromethane, acetone)
- Stability : Sensitive to moisture and light
Safety And Hazards
- Toxicity : Limited data available; handle with care.
- Hazardous Reactions : Avoid contact with strong acids or bases.
- Storage : Store in a cool, dry place away from direct sunlight.
Future Directions
Research on Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate should focus on:
- Pharmacological evaluation (e.g., receptor binding assays, in vivo studies)
- Structural modifications to enhance potency or selectivity
- Toxicological assessments
- Formulation development for potential therapeutic applications
Please note that this analysis is based on available information, and further investigation is warranted. For a more detailed understanding, consult relevant scientific literature1234567.
properties
IUPAC Name |
tert-butyl N-[[2-(aminomethyl)-4-chlorophenyl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2/c1-13(2,3)18-12(17)16-8-9-4-5-11(14)6-10(9)7-15/h4-6H,7-8,15H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQXARVKTIKFTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457017 | |
Record name | TERT-BUTYL 2-(AMINOMETHYL)-4-CHLOROBENZYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate | |
CAS RN |
439116-15-1 | |
Record name | TERT-BUTYL 2-(AMINOMETHYL)-4-CHLOROBENZYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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